methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethylamino methylene group, and a thiophene carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Dimethylamino Methylene Group: This step involves the reaction of the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino methylene group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino methylene group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.
Modulate Receptor Activity: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(methylamino)methylene]amino}thiophene-2-carboxylate: Similar structure but with a methylamino group instead of a dimethylamino group.
Methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(ethylamino)methylene]amino}thiophene-2-carboxylate: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino methylene group, in particular, enhances its ability to participate in various chemical reactions and interact with biological targets.
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-3-(dimethylaminomethylideneamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)10-18-15-12(9-24-16(15)17(20)23-5)11-6-7-13(21-3)14(8-11)22-4/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVZRKVCUFCEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(SC=C1C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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